molecular formula C20H21N3O4S2 B2552813 2-ethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 708239-20-7

2-ethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2552813
CAS No.: 708239-20-7
M. Wt: 431.53
InChI Key: FKVCNDWYCHESJD-UHFFFAOYSA-N
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Description

2-ethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core linked to a benzo[d]thiazole ring, which is further substituted with a pyrrolidin-1-ylsulfonyl group

Biochemical Analysis

Biochemical Properties

The key mechanism of action of this compound involves the suppression of the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . PGE2 are lipid compounds that are produced by COX enzymes .

Molecular Mechanism

The molecular mechanism of “2-ethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide” is also not fully understood. It is known that the compound interacts with COX enzymes, leading to the suppression of these enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the pyrrolidin-1-ylsulfonyl group: This step involves the sulfonylation of the benzo[d]thiazole intermediate using pyrrolidine and a sulfonyl chloride reagent.

    Attachment of the benzamide moiety: The final step involves coupling the sulfonylated benzo[d]thiazole with 2-ethoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or benzo[d]thiazole rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-N-(6-(morpholin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide
  • 2-ethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Uniqueness

Compared to similar compounds, 2-ethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide may exhibit unique biological activities due to the presence of the pyrrolidin-1-ylsulfonyl group, which can influence its binding properties and overall pharmacokinetic profile.

Properties

IUPAC Name

2-ethoxy-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-2-27-17-8-4-3-7-15(17)19(24)22-20-21-16-10-9-14(13-18(16)28-20)29(25,26)23-11-5-6-12-23/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVCNDWYCHESJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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